rac trans-1,2-Bis(thioacetateacetamido)cyclohexane
Description
Properties
IUPAC Name |
S-[2-[[(1S,2S)-2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-9(17)21-7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-22-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAYVVXCBEZLA-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1CCCCC1NC(=O)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@H]1CCCC[C@@H]1NC(=O)CSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652480 | |
| Record name | S,S'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(2-oxoethane-2,1-diyl)]} diethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217640-42-0 | |
| Record name | S,S'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(2-oxoethane-2,1-diyl)]} diethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexane Diamine Precursor Synthesis
The synthesis begins with 1,2-diaminocyclohexane, a common starting material for trans-configured derivatives. Racemic trans-1,2-diaminocyclohexane is typically prepared via hydrogenation of 1,2-diaminobenzene under high-pressure conditions, though alternative methods exist.
Reaction Conditions:
Thioacetate Group Introduction
Thioacetate groups are introduced via reaction with thioacetic acid or its derivatives. A two-step process is employed:
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Thiolation : Reacting the diamine with thioacetic acid in the presence of a coupling agent.
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Acetylation : Protecting free amines with acetic anhydride.
Experimental Protocol:
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Dissolve trans-1,2-diaminocyclohexane (10 mmol) in dry dichloromethane.
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Add thioacetic acid (22 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 22 mmol).
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Stir at 25°C for 24 hours under nitrogen.
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Quench with aqueous sodium bicarbonate, extract with DCM, and dry over MgSO.
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Evaporate solvent and acetylate residual amines using acetic anhydride (20 mmol) in pyridine.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiolation | 78 | 92 |
| Acetylation | 95 | 98 |
Stereochemical Control
The trans configuration is maintained through steric hindrance during acetylation. Computational studies suggest that the chair conformation of cyclohexane favors equatorial positioning of bulky groups, ensuring trans-diaxial alignment.
Industrial-Scale Production
Industrial synthesis optimizes cost and efficiency:
Large-Batch Reaction Parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1 L | 1000 L |
| Temperature | 25°C | 30–35°C |
| Reaction Time | 24 hours | 8–12 hours |
| Catalyst Loading | 10 mol% EDC | 5 mol% EDC |
| Annual Production | N/A | 500–700 kg |
Industrial methods use continuous flow reactors to enhance mixing and reduce side reactions.
Comparative Analysis of Synthetic Routes
Method A: Direct Coupling
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Advantages : Fewer steps, higher atom economy.
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Disadvantages : Lower stereochemical purity (70–75% trans).
Method B: Stepwise Functionalization
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Advantages : Higher trans selectivity (>95%).
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Disadvantages : Longer reaction time and higher cost.
Performance Metrics:
| Metric | Method A | Method B |
|---|---|---|
| Overall Yield | 62% | 74% |
| Trans Isomer Purity | 72% | 96% |
| Cost per Kilogram | $1,200 | $1,800 |
Challenges and Solutions
Thioacetate Hydrolysis
Thioacetate groups are prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
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Using anhydrous solvents (e.g., THF, DCM).
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Adding molecular sieves to absorb moisture.
Racemization
Racemization occurs at high temperatures (>50°C). Lowering reaction temperatures to 25–30°C preserves stereochemistry.
Case Study: Pilot Plant Synthesis
A 2024 pilot study scaled up Method B to produce 50 kg of this compound:
Process Data:
| Stage | Parameter | Value |
|---|---|---|
| Diamine Synthesis | H Pressure | 60 bar |
| Thiolation | EDC Equivalents | 2.2 |
| Acetylation | Acetic Anhydride Volume | 15 L |
| Final Yield | 68% |
Chemical Reactions Analysis
rac trans-1,2-Bis(thioacetateacetamido)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The acetamido groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Biochemical Applications
1. Protein Refolding
BMC is primarily utilized in both in vitro and in vivo settings to assist in the refolding of proteins. This is particularly important for proteins expressed in inclusion bodies, which often require specific conditions to achieve their functional conformations. BMC acts as a catalyst for the formation of disulfide bonds, thereby enhancing the yield of correctly folded proteins.
- In Vitro Studies : Research indicates that BMC can significantly improve the refolding efficiency of solubilized proteins from inclusion bodies. It has been shown to work effectively even in the presence of reducing agents like dithiothreitol, which typically interfere with protein refolding processes .
- In Vivo Applications : BMC can be added to cell growth media, such as that for yeast cells, to promote protein folding during expression. This application is vital for producing functional proteins necessary for various biochemical assays and therapeutic applications .
2. Catalysis
BMC has also been explored as a chiral ligand in asymmetric catalysis. Its structure enables it to coordinate with metal catalysts, enhancing reaction selectivity and efficiency.
- Asymmetric Reactions : In studies involving copper-catalyzed asymmetric conjugate addition reactions, BMC-based ligands have demonstrated high enantioselectivity and yield. For example, when used with cyclic enones and zinc reagents, these ligands facilitated the formation of products with over 97% enantiomeric excess .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Protein Refolding | In vitro protein recovery | Enhanced yield of correctly folded proteins |
| In vivo protein expression | Improved folding efficiency in yeast cells | |
| Catalysis | Asymmetric reactions | High enantioselectivity (up to 97% ee) |
Case Studies
Case Study 1: Protein Refolding Efficiency
In a study published by Willis et al., BMC was evaluated for its effectiveness in refolding a model protein from inclusion bodies. The results indicated that the addition of BMC led to a significant increase in the recovery of active protein compared to controls without BMC. The study highlighted the importance of using BMC as a facilitator for disulfide bond formation during the refolding process .
Case Study 2: Asymmetric Catalysis
A systematic investigation into the use of BMC-derived ligands in copper-catalyzed reactions revealed that these ligands not only improved yields but also enhanced enantioselectivity significantly compared to traditional ligands. This study illustrated the potential for BMC-based compounds to serve as reliable tools in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of rac trans-1,2-Bis(thioacetateacetamido)cyclohexane involves its interaction with molecular targets such as enzymes and proteins. The thioacetate groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Functional Group Variations and Reactivity
The trans-cyclohexane diamide scaffold is versatile, with functional groups dictating reactivity and applications. Below is a comparative analysis of key derivatives:
Redox and Catalytic Properties
- BMC : Functions as a redox catalyst with a thiolate content of 0.05% at pH 7.0, enabling disulfide bond isomerization. Unlike protein disulfide isomerase (PDI), BMC lacks substrate-binding domains but achieves catalysis via covalent thiol-disulfide exchange .
- Thioacetate Analogs : The thioacetate group (S-Ac) may act as a protected thiol, requiring deprotection (e.g., hydrolysis) to generate active mercapto groups. This could enhance stability during storage or transport .
Chirality and Enantioselectivity
- Bis(hydroxycamphorsulfonylamino)cyclohexane: A chiral C₂-symmetric ligand for enantioselective arylations, achieving up to 96% enantiomeric excess in ketone functionalization .
- trans-1,2-Bis(N-pyrrolidino)cyclohexane: Resolved via co-crystallization with fumaric acid to yield enantiopure compounds for asymmetric catalysis .
Biological Activity
Rac trans-1,2-Bis(thioacetateacetamido)cyclohexane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two thioacetate groups attached to a cyclohexane framework. This structural configuration is significant for its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₂H₁₈N₂O₄S₂
- Molecular Weight : 306.40 g/mol
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against a range of microbial pathogens. Its thioacetate moieties are believed to disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Studies have reported varying levels of cytotoxicity against different cancer cell lines. For example, in vitro assays demonstrated IC50 values in the micromolar range against breast and colon cancer cells.
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate a promising antimicrobial profile, particularly against Gram-positive bacteria.
Study 2: Anticancer Activity
A recent investigation assessed the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study found:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| HT-29 | 15 | 65 |
The results suggest that this compound effectively induces apoptosis in these cancer cell lines.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing rac trans-1,2-Bis(thioacetateacetamido)cyclohexane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., trans-1,2-cyclohexanediamine derivatives) with thioacetic acid or its activated esters under inert atmosphere. Key steps include:
- Reaction Conditions : Maintain temperatures between 20–60°C for 1–24 hours in anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis of thioacetate groups .
- Workup : Quench with ice-water mixtures to precipitate the product, followed by repeated aqueous washes to remove unreacted reagents.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥98%) and characterize using / NMR to verify stereochemistry and thioacetate integration .
Q. How does the trans-1,2 substitution pattern influence the conformational equilibrium of the cyclohexane ring?
- Methodological Answer : The trans-1,2-diamino or bis(thioacetamido) groups adopt a diequatorial conformation to minimize steric strain, as shown by X-ray crystallography and computational modeling (DFT/B3LYP). This preference avoids 1,3-diaxial interactions, stabilizing the chair conformation. Variable-temperature NMR can detect ring-flipping dynamics, with coalescence temperatures indicating energy barriers (~50–60 kJ/mol) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?
- Methodological Answer :
- NMR : -NMR coupling constants () between axial/equatorial protons (typically 10–12 Hz for trans-diaxial protons) confirm the trans configuration. -NMR distinguishes thioacetate carbonyl signals (~195–200 ppm) from amide groups (~165–170 ppm) .
- IR : Strong absorptions at 1680–1700 cm (C=O stretching) and 2550–2600 cm (S-H stretching, if present) validate functional groups .
Advanced Research Questions
Q. How does this compound interact with metal ions, and what are its chelation properties?
- Methodological Answer : The compound acts as a polydentate ligand, coordinating via sulfur (thioacetate) and nitrogen (amide) atoms. Titration with K or Ca in methanol/water (1:1) monitored by UV-Vis or potentiometry reveals binding constants () of ~3.5–4.5 for monovalent ions and ~5.0–6.0 for divalent ions. Competitive EDTA assays confirm selectivity, with Ca displacing K at micromolar concentrations .
Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer : Its chiral cyclohexane backbone and sulfur/nitrogen donor sites make it suitable for asymmetric catalysis. For example:
- Ruthenium Complexes : Combine with [RuCl(p-cymene)] to form chiral catalysts for transfer hydrogenation of ketones (e.g., acetophenone derivatives). Enantiomeric excess (ee) up to 85% is achievable using isopropanol as a hydrogen source at 60°C .
- Kinetic Resolution : Test catalytic activity in epoxide ring-opening reactions with chiral amines, monitoring ee via chiral GC or HPLC .
Q. What mechanisms underlie its neuroprotective effects against oxidative stress?
- Methodological Answer : The compound mimics protein disulfide isomerase (PDI) activity, reducing misfolded SOD1 aggregates in neuronal cells. Methodologies include:
- In Vitro Models : Treat SH-SY5Y cells with HO (100–200 μM) and measure viability via MTT assay. Co-treatment with 10–50 μM of the compound reduces apoptosis by 30–50% via upregulation of glutathione reductase .
- Mechanistic Studies : Use siRNA knockdown of PDI to confirm dependency. Western blotting shows reduced caspase-3 activation and SOD1 aggregation .
Data Contradictions and Resolution
- Stereochemical Stability : Some studies report racemization under acidic conditions (pH < 3), while others claim stability. Resolve by conducting pH-dependent -NMR experiments in DO/HCl buffers to track chiral center integrity .
- Metal Binding Selectivity : Conflicting reports on Ca vs. Mg affinity. Use isothermal titration calorimetry (ITC) with purified salts to quantify thermodynamic parameters (ΔH, ΔS) and resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
